1,4,8-Thiadiazecane
Description
Structure
3D Structure
Properties
CAS No. |
138451-92-0 |
|---|---|
Molecular Formula |
C7H16N2S |
Molecular Weight |
160.28 g/mol |
IUPAC Name |
1,4,8-thiadiazecane |
InChI |
InChI=1S/C7H16N2S/c1-2-8-4-6-10-7-5-9-3-1/h8-9H,1-7H2 |
InChI Key |
ZIPMZUOMEYBSPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCSCCNC1 |
Origin of Product |
United States |
Synthetic Methodologies for 1,4,8 Thiadiazecane and Its Analogues
Conventional Synthetic Strategies for Azathia Macrocycles
The classical approaches to the synthesis of macrocyclic compounds, including azathia macrocycles, have traditionally revolved around techniques that favor intramolecular cyclization over intermolecular polymerization.
High Dilution Methods for Cyclization
The high dilution principle is a cornerstone of macrocycle synthesis. wikipedia.org By maintaining a very low concentration of the acyclic precursor, the probability of two reactive ends of the same molecule encountering each other is increased, while the likelihood of intermolecular reactions leading to polymers is minimized. wikipedia.org This technique typically involves the slow addition of the reactants to a large volume of solvent, often with the aid of syringe pumps to ensure a steady and low concentration is maintained throughout the reaction. For the synthesis of thiacrown ethers and other sulfur-containing macrocycles, this method has been instrumental in achieving reasonable yields.
| Feature | Description |
| Principle | Minimizes intermolecular reactions by maintaining low reactant concentrations. |
| Technique | Slow addition of precursors to a large volume of solvent. |
| Advantage | Favors intramolecular cyclization to form the desired macrocycle. |
| Disadvantage | Requires large solvent volumes and long reaction times, making it less practical for large-scale synthesis. |
Template-Assisted Cyclization Approaches
To overcome the limitations of high dilution, template-assisted methods offer a more efficient route to macrocyclization. In this approach, a metal ion or another species acts as a template, coordinating to the heteroatoms of the acyclic precursor and pre-organizing it into a conformation that favors cyclization. This proximity effect significantly enhances the rate of the intramolecular reaction. The template can shield the reactive sites from intermolecular interactions and reduce the activation energy for the ring-closing step. After the macrocycle is formed, the template is removed. This strategy has been widely applied in the synthesis of various macrocyclic compounds, including those with nitrogen and sulfur donor atoms.
| Feature | Description |
| Principle | A template (e.g., metal ion) pre-organizes the acyclic precursor for cyclization. |
| Mechanism | Coordination of heteroatoms to the template brings reactive ends into proximity. |
| Advantage | Increases the efficiency and yield of macrocyclization, often avoiding the need for high dilution. |
| Disadvantage | Requires an additional step for template removal, which can sometimes be challenging. |
Non-Template Synthetic Routes for Metal-Free Thiadiazecanes
While template synthesis is effective, the removal of the templating metal ion can sometimes be problematic, leading to contamination of the final product. Consequently, non-template methods for the synthesis of metal-free macrocycles are of significant interest. These methods often rely on the inherent conformational preferences of the acyclic precursors or the use of rigid structural units to facilitate cyclization. For azathia macrocycles, this can involve the careful design of starting materials that possess pre-organized structures, minimizing the entropic penalty associated with ring formation.
Ring Expansion Strategies for Thiadiazecane Formation
Ring expansion reactions provide a powerful alternative to direct cyclization for the synthesis of medium-sized rings. These methods start with a smaller, more easily accessible cyclic precursor, which is then expanded to the desired ring size. This approach can circumvent the challenges associated with the direct formation of strained medium-sized rings.
Successive Ring Expansion (SuRE) Reactions for Functionalized Rings
The Successive Ring Expansion (SuRE) strategy is a versatile method for the synthesis of functionalized macrocycles. whiterose.ac.ukwhiterose.ac.ukcam.ac.ukyork.ac.uk This approach involves the iterative insertion of building blocks into a smaller cyclic precursor, allowing for the controlled growth of the macrocycle. york.ac.uk The SuRE methodology has been successfully applied to the synthesis of a variety of macrocyclic lactams and lactones, and its application to azathia systems represents a promising avenue for the construction of functionalized thiadiazecanes. whiterose.ac.uk The key advantage of this method is the ability to introduce diverse functionalities into the macrocyclic backbone in a controlled manner. whiterose.ac.uk
| Key Aspect | Details |
| Concept | Iterative insertion of molecular fragments into a smaller ring. |
| Process | A sequence of reactions that expand the ring size in a stepwise fashion. |
| Benefit | Allows for the synthesis of structurally diverse and functionalized macrocycles. |
| Potential Application | Synthesis of functionalized 1,4,8-thiadiazecane analogues with tailored properties. |
Hydrated Imidazoline (B1206853) Ring Expansion (HIRE) Methodology for Thiadiazecine Systems
The Hydrated Imidazoline Ring Expansion (HIRE) methodology has emerged as an effective strategy for the synthesis of medium-sized rings containing nitrogen and sulfur atoms. nih.govacs.orgnih.gov This reaction involves the expansion of a seven-membered thiazepine ring to a ten-membered thiazecine ring system, which is the core structure of this compound. nih.gov The HIRE reaction typically proceeds through the formation of a hydrated imidazoline intermediate, which then undergoes a ring-opening and re-cyclization cascade to afford the expanded macrocycle. nih.govacs.org This method has been successfully applied to the synthesis of dibenzo-fused acs.orgresearchgate.netbeilstein-journals.orgthiazecine derivatives from tetracyclic acs.orgresearchgate.netthiazepine precursors. nih.gov
A study on the HIRE of tetracyclic acs.orgresearchgate.netthiazepines demonstrated the facile formation of the corresponding 1,4,7-thiazecine ring system. The reaction rates were influenced by substituents on the aromatic rings and the oxidation state of the sulfur atom.
| Starting Material | Product | Ring System |
| Tetracyclic acs.orgresearchgate.netthiazepine | Dibenzo[b,f] acs.orgresearchgate.netbeilstein-journals.orgthiazecinone | 10-membered |
| Tetracyclic acs.orgresearchgate.netthiazepine sulfoxide | Dibenzo[b,f] acs.orgresearchgate.netbeilstein-journals.orgthiazecinone-S-oxide | 10-membered |
| Tetracyclic acs.orgresearchgate.netthiazepine sulfone | Dibenzo[b,f] acs.orgresearchgate.netbeilstein-journals.orgthiazecinone-S,S-dioxide | 10-membered |
This methodology represents a significant advancement in the synthesis of thiadiazecine systems, providing a direct route to these challenging medium-sized heterocycles. nih.govacs.orgnih.gov
Key Cyclization Reactions in Thiadiazecane Synthesis
Cysteamine (B1669678) Cyclization Reactions with α,β-Unsaturated Esters
A common strategy for the synthesis of related azathia macrocycles involves the use of cysteamine as a key building block. While direct synthesis of this compound via this method is not extensively documented, the principles can be extrapolated from the synthesis of smaller, related rings like 1,4-thiazepanones. In these reactions, the thiol group of cysteamine undergoes a conjugate addition to an α,β-unsaturated ester. This is followed by an intramolecular aminolysis, where the amino group of the cysteamine moiety attacks the ester carbonyl, leading to cyclization and the formation of a lactam.
To achieve a ten-membered ring like this compound, a bifunctional ester and a second molecule of an amino-thiol or a related diamine would be necessary. The reaction would likely proceed in a stepwise manner, with the initial conjugate addition followed by one or more amide bond formations to close the macrocycle. The efficiency of such a multi-component reaction would be highly dependent on reaction conditions, including temperature, concentration, and the presence of catalysts, to favor the desired intramolecular cyclization over competing polymerization reactions.
Investigation of Imine Formation Pathways in Ring Closure
The formation of an imine bond is a critical step in many cyclization reactions leading to nitrogen-containing heterocycles. In the context of thiadiazecane synthesis, an intramolecular imine formation could serve as a key ring-closing step. This pathway would typically involve a precursor molecule containing both an amine and a carbonyl group (aldehyde or ketone) at appropriate positions to facilitate the formation of a ten-membered ring.
The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the imine. This process is often reversible and can be catalyzed by either acid or base. The stability of the resulting cyclic imine is a driving force for the reaction.
In a potential synthetic route to a this compound derivative, a linear precursor containing a terminal amine and a carbonyl group, separated by a thioether-containing spacer, could be envisioned. Upon activation, this precursor would undergo an intramolecular condensation to yield a cyclic imine, which could then be further reduced to the corresponding saturated thiadiazecane ring. The investigation of such pathways is of interest in the field of macrocyclic chemistry, as it offers a versatile method for ring closure. Research into peptide macrocyclization has shown that intramolecular trapping of a macrocyclic imine is a viable strategy for forming complex cyclic structures. nih.gov
Hemithioacetal Formation Pathways in Macrocyclization
Hemithioacetal formation is another potential pathway in the macrocyclization of sulfur-containing rings, particularly in the realm of dynamic covalent chemistry. A hemithioacetal is formed through the reaction of a thiol with an aldehyde or a ketone. This reaction is typically reversible and can be a key intermediate step in the formation of more stable thioacetals.
In the context of macrocyclization, a linear precursor containing both a thiol and a carbonyl group could undergo an intramolecular reaction to form a cyclic hemithioacetal. The equilibrium between the open-chain and cyclic forms can be influenced by factors such as concentration and the inherent stability of the resulting ring. For the formation of a this compound skeleton, this would likely involve a precursor with a thiol at one terminus and a carbonyl group at the other, with the nitrogen atoms incorporated into the backbone. The resulting cyclic hemithioacetal could then be trapped or converted to a more stable derivative. While this pathway is less commonly reported for the direct synthesis of thiadiazecanes, the principles of dynamic covalent chemistry, where reversible reactions like hemithioacetal formation are used to template the formation of macrocycles, suggest its potential applicability.
Synthesis of Dioxo-Thiadiazecane Core Structures
The synthesis of dioxo-thiadiazecane core structures, specifically those with amide functionalities (lactams), is a significant area of focus as these derivatives can serve as precursors to a variety of functionalized macrocycles. These structures are essentially cyclic diamides containing a sulfur atom within the macrocyclic ring.
A common approach to the synthesis of such macrocyclic diamides involves the high-dilution cyclization of a linear precursor containing both a diamine and a diacid chloride (or an activated diacid). For a this compound-dione, a suitable precursor would be a molecule containing two secondary amine groups separated by an ethylene (B1197577) bridge, which is then reacted with a sulfur-containing diacyl chloride. The high-dilution conditions are crucial to favor the intramolecular cyclization over intermolecular polymerization, which would lead to linear polymers.
An alternative strategy involves the cyclization of N,N'-bis(acyl)cysteamine derivatives. In this approach, a cysteamine molecule is first acylated on both the nitrogen and sulfur atoms with groups that contain terminal functionalities suitable for a subsequent ring-closing reaction. For example, acylation with a halo-acyl halide would introduce reactive alkyl halides at both ends of the molecule. A subsequent intramolecular double substitution reaction under basic conditions could then lead to the formation of the dioxo-thiadiazecane ring. The success of this approach depends on the careful selection of the acylating agents and the optimization of the cyclization conditions.
Accelerated Synthetic Techniques for Azathia Crowns
Traditional methods for the synthesis of macrocycles often suffer from long reaction times and low yields. To address these challenges, accelerated synthetic techniques have been developed, with microwave-assisted synthesis being a particularly prominent example.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages such as dramatically reduced reaction times, improved yields, and often, enhanced product purity. nih.gov This technique has been successfully applied to the synthesis of a variety of heterocyclic and macrocyclic compounds, including azathia crowns.
The principle behind microwave-assisted synthesis lies in the efficient heating of the reaction mixture through the interaction of microwave energy with polar molecules. This rapid and uniform heating can accelerate reaction rates and promote reactions that are sluggish under conventional heating conditions.
A notable example of the application of microwave-assisted synthesis in the preparation of azathia crowns involves the reaction of a diester with a diamine. In a specific study, aza-thia crowns were synthesized by reacting α,α'-bis(bromomethyl)benzene with methylthioglycolate to form a diester. This diester was then reacted with various diamines in ethylene glycol under microwave irradiation at 100°C for 9 minutes, resulting in yields of 74-91%. In contrast, the same reaction carried out under conventional reflux conditions in methanol (B129727) for 24 hours afforded significantly lower yields of 9-19%. nih.gov This demonstrates the profound impact that microwave assistance can have on the efficiency of macrocyclization reactions.
The application of microwave-assisted techniques to the synthesis of this compound and its analogues holds significant promise for improving the efficiency and accessibility of these complex macrocycles.
Coordination Chemistry of 1,4,8 Thiadiazecane Ligands
Principles of Ligand Design for Selective Metal Ion Complexation
The design of macrocyclic ligands for selective metal ion complexation is a cornerstone of supramolecular and coordination chemistry. nih.gov The primary goal is to create a host molecule that preferentially binds to a specific guest metal ion, even in the presence of other competing ions. This selectivity is governed by a combination of factors, including the "macrocyclic effect," the principle of "best fit" between the cation and the ligand's cavity, and the nature of the donor atoms within the macrocyclic framework. nih.govbhu.ac.innumberanalytics.com
The macrocyclic effect describes the enhanced thermodynamic stability of a metal complex with a macrocyclic ligand compared to its analogous acyclic counterpart. nih.govnumberanalytics.com This increased stability arises from favorable entropic and enthalpic contributions. Upon complexation, a single macrocyclic ligand displaces multiple solvent molecules from the metal's coordination sphere, leading to a significant increase in entropy. Enthalpically, the pre-organized structure of the macrocycle minimizes the conformational changes required for binding, reducing the energetic penalty of complexation. nih.gov
The concept of "best fit" is crucial for achieving high selectivity. bhu.ac.in This principle posits that a macrocycle will most strongly bind the metal ion whose ionic radius best matches the size of the ligand's cavity. bhu.ac.inmdpi.comresearchgate.net A macrocycle that is too small or too large for a given metal ion will result in a less stable complex due to steric strain or incomplete coordination. numberanalytics.comresearchgate.net Therefore, the deliberate synthesis of macrocycles with specific cavity sizes is a key strategy for targeting particular metal ions. bhu.ac.inmdpi.com
The choice of donor atoms within the macrocyclic ring also plays a pivotal role in determining metal ion selectivity. researchgate.netmdpi.com The Hard and Soft Acids and Bases (HSAB) principle provides a useful framework for predicting these interactions. nih.gov Hard metal ions (e.g., alkali and alkaline earth metals, lanthanides) tend to form stronger bonds with hard donor atoms like oxygen and nitrogen. rsc.orgfrontiersin.org In contrast, soft metal ions (e.g., heavier transition metals like copper(I), silver(I), and mercury(II)) prefer to coordinate with soft donor atoms such as sulfur. rsc.orgniscpr.res.in Ligands like 1,4,8-thiadiazecane, which contain a mix of hard (nitrogen) and soft (sulfur) donor atoms, can exhibit versatile coordination behavior, forming stable complexes with a range of transition metals. researchgate.netmdpi.com
Thermodynamics and Kinetics of Transition Metal Ion Complexation
The formation of a metal complex is governed by both thermodynamic and kinetic factors. gcnayanangal.comsamipubco.com Thermodynamics dictates the stability of the complex at equilibrium, while kinetics describes the speed at which the complex is formed. gcnayanangal.comespublisher.com For this compound and related macrocycles, these aspects are heavily influenced by the interplay between the macrocycle's structure and the properties of the metal ion.
Influence of Macrocycle Cavity Size on Metal Ion Selectivity and Stability
The "size-match" principle is a fundamental determinant of the thermodynamic stability of macrocyclic complexes. bhu.ac.inmdpi.com The stability of a complex is maximized when the ionic radius of the metal ion is complementary to the cavity size of the macrocyclic ligand. numberanalytics.comresearchgate.net If the metal ion is too large to fit comfortably within the cavity, the ligand must distort, leading to steric strain and a less stable complex. researchgate.net Conversely, if the metal ion is too small, it may not be able to simultaneously bind to all the donor atoms, resulting in weaker coordination. bhu.ac.in
This size-based selectivity is a key feature of macrocyclic chemistry. researchgate.net For instance, crown ethers, which are oxygen-based macrocycles, exhibit remarkable selectivity for alkali metal ions based on the correspondence between the ion's radius and the ether's cavity size. rsc.org Similarly, for tetraazamacrocycles (macrocycles with four nitrogen donor atoms), the stability of their complexes is controlled by the size of the chelate rings formed upon complexation. researchgate.net
The relationship between cavity size and stability can be quantified by comparing the stability constants (log K) of a series of macrocycles with a given metal ion, or of a single macrocycle with a series of metal ions. Generally, a "peak selectivity" is observed, where the stability constant is highest for the metal ion that best fits the macrocycle's cavity. researchgate.net
The following table illustrates the general principle of size-matching with hypothetical stability constants for different metal ions with a generic macrocycle.
| Metal Ion | Ionic Radius (Å) | log K (Hypothetical) |
| Li⁺ | 0.76 | 3.5 |
| Na⁺ | 1.02 | 4.8 |
| K⁺ | 1.38 | 6.0 |
| Rb⁺ | 1.52 | 5.2 |
| Cs⁺ | 1.67 | 4.3 |
In this hypothetical example, the macrocycle shows the highest stability constant for K⁺, indicating that its cavity size is most suitable for this particular ion.
Role of Heteroatomic Donor Set (Nitrogen and Sulfur) in Coordination Bonds
The combination of nitrogen and sulfur donor atoms in the this compound ring allows for versatile coordination with a variety of transition metals. researchgate.net The nature of these donor atoms significantly influences the stability and properties of the resulting complexes. mdpi.com
Nitrogen, being a relatively hard donor atom, forms strong dative bonds with a wide range of transition metal ions. libretexts.org The inclusion of nitrogen atoms in a macrocyclic framework generally enhances the stability of the metal complexes. rsc.org
Sulfur, as a softer donor atom, exhibits a preference for softer metal ions. mdpi.comrsc.org The presence of sulfur in the macrocyclic ring can therefore be used to tune the selectivity of the ligand towards heavier transition metals. rsc.org The coordination of sulfur can also influence the electronic properties of the complex. mdpi.com
The interplay between nitrogen and sulfur donors in a mixed-donor ligand like this compound can lead to complex and interesting coordination behavior. The relative affinity of the metal ion for nitrogen versus sulfur will depend on the metal's position in the transition series and its oxidation state. For example, first-row transition metals in a +2 oxidation state will generally form strong bonds with both nitrogen and sulfur, while softer, later transition metals may show a preference for the sulfur donors.
The stability of complexes with mixed N/S-donor ligands can be compared to their all-nitrogen or all-oxygen analogues to understand the contribution of the sulfur donor. researchgate.net For example, the stability constants of complexes with mdpi.comaneN₄S (a 15-membered macrocycle with four nitrogen and one sulfur donor) have been determined for a range of divalent metal ions and compared to the corresponding complexes of mdpi.comaneN₅ and mdpi.comaneN₄O. researchgate.net Such studies provide valuable insights into the thermodynamic consequences of incorporating sulfur into a macrocyclic framework.
The following table presents a conceptual comparison of stability constants for a given metal ion with macrocycles containing different donor sets.
| Ligand Donor Set | Metal Ion | log K (Conceptual) |
| N₄O | M²⁺ (Harder) | High |
| N₄O | M²⁺ (Softer) | Moderate |
| N₄S | M²⁺ (Harder) | Moderate |
| N₄S | M²⁺ (Softer) | High |
This conceptual table illustrates how the presence of a soft sulfur donor can enhance the stability of complexes with softer metal ions, in accordance with the HSAB principle.
Elucidation of Coordination Modes and Geometries in Thiadiazecane Metal Complexes
The coordination of a metal ion by a this compound ligand can result in a variety of coordination geometries, which are determined by the electronic preferences of the metal ion, the steric constraints of the ligand, and the presence of any additional co-ligands. mdpi.comias.ac.in The most common coordination number for transition metal complexes is six, which typically leads to an octahedral geometry. libretexts.orglumenlearning.comnumberanalytics.com However, distortions from ideal geometries are common, and other coordination numbers and geometries are also possible. libretexts.orglibretexts.org
Analysis of Six-Coordinate Geometries
For a six-coordinate complex, the ligands are arranged around the central metal ion in a way that minimizes repulsion. libretexts.org The most prevalent six-coordinate geometry is the octahedron , where the donor atoms are positioned at the vertices of an octahedron, and all ligand-metal-ligand angles between adjacent ligands are 90°. libretexts.orglumenlearning.comopenstax.org In the case of a this compound complex, the macrocycle itself may provide four or five donor atoms, with the remaining coordination sites being occupied by solvent molecules or other co-ligands.
The coordination sphere around the metal in six-coordinate complexes can be significantly distorted from an ideal octahedral geometry. ias.ac.in These distortions can arise from the steric constraints imposed by the macrocyclic ligand, the presence of different types of donor atoms with varying bond lengths to the metal, or electronic effects such as the Jahn-Teller distortion, which is common for certain d-electron configurations like d⁹ (e.g., Cu²⁺) and high-spin d⁴ (e.g., Cr²⁺, Mn³⁺). libretexts.org
Various techniques are used to analyze the coordination geometry of these complexes. Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a complex in the solid state. jeol.comresearchgate.net In solution, spectroscopic techniques such as UV-Vis and EPR (Electron Paramagnetic Resonance) spectroscopy can provide valuable information about the coordination environment of the metal ion.
Characterization of Distorted Trigonal Prismatic Arrangements
While octahedral geometry is the most common for six-coordinate complexes, the trigonal prismatic geometry is a less frequent but important alternative. libretexts.orglibretexts.org In a trigonal prismatic arrangement, the six donor atoms are located at the vertices of a trigonal prism. This geometry is related to the octahedron by a 60° rotation of one of the triangular faces of the octahedron. libretexts.org
Trigonal prismatic coordination is relatively rare for first-row transition metals but can be enforced by the structure of a rigid or semi-rigid ligand. libretexts.org Macrocyclic ligands, in particular, can be designed to favor a trigonal prismatic coordination environment for the metal ion. rsc.org This is often achieved by incorporating structural elements that hold the donor atoms in the required positions.
Distorted trigonal prismatic geometries have been observed in a number of six-coordinate metal complexes. mdpi.comrsc.org The degree of distortion from an ideal trigonal prism can be quantified using various geometric parameters. The study of these distorted geometries is of interest because the coordination environment can have a profound impact on the electronic and magnetic properties of the complex. mdpi.comrsc.org For example, imposing a trigonal prismatic geometry on a Co(II) ion has been shown to lead to large magnetic anisotropy, a property that is desirable for the development of single-molecule magnets. rsc.org
The characterization of these geometries relies heavily on single-crystal X-ray diffraction, which provides the precise bond angles and torsion angles necessary to define the coordination polyhedron. mdpi.comrsc.org Theoretical calculations, such as Density Functional Theory (DFT), are also employed to model the structures of these complexes and to understand the factors that favor the trigonal prismatic arrangement over the more common octahedral one. roaldhoffmann.com
The following table summarizes the key features of the two main six-coordinate geometries discussed.
| Geometry | Description | Commonality | Key Angles (Ideal) |
| Octahedral | Donor atoms at the vertices of an octahedron. | Very common for transition metals. numberanalytics.com | L-M-L (adjacent) = 90° |
| Trigonal Prismatic | Donor atoms at the vertices of a trigonal prism. | Rare, often enforced by ligand. libretexts.org | Varies, involves eclipsed triangular faces. |
Complexation with Heavy Metal Cations
This compound and its derivatives exhibit a pronounced affinity for heavy metal cations, owing to the presence of soft donor atoms, particularly sulfur. The "soft" nature of the sulfur atoms makes them excellent binding partners for "soft" heavy metal ions like lead(II) (Pb²⁺), cadmium(II) (Cd²⁺), and mercury(II) (Hg²⁺), as described by the Hard and Soft Acids and Bases (HSAB) principle.
Studies on similar N/S-donor macrocycles have demonstrated the formation of stable complexes with these toxic heavy metals. mdpi.comd-nb.info The coordination often involves both the nitrogen and sulfur atoms of the macrocyclic ring, leading to the formation of chelate rings which enhance the thermodynamic stability of the complexes. The stoichiometry of these complexes can vary, with 1:1 metal-to-ligand ratios being common. rsc.org
The stability of these complexes is a key feature, with high stability constants (log β) being reported for the complexation of heavy metals by thiol-containing peptides, which share the sulfur-based affinity. nih.gov This strong binding is crucial for applications such as the development of chemosensors for heavy metal detection and potential use in remediation technologies. mdpi.comd-nb.info
Table 2: Research Findings on Heavy Metal Complexation with Related Ligands
| Heavy Metal Cation | Ligand Type | Key Findings |
| Hg²⁺, Pb²⁺ | Schiff Base Ligands | Formation of stable 1:1 complexes, with the metal ion positioned between the N-imino atoms. mdpi.com |
| Pb²⁺, Cd²⁺, Sn⁴⁺ | Hydroxypyridinonate Ligand | Extremely high affinity for Sn⁴⁺ and significant binding of Pb²⁺ and Cd²⁺, demonstrating the potential for heavy metal sequestration. rsc.org |
| Hg²⁺, Cd²⁺, Pb²⁺ | Thiol-Containing Peptides | High binding affinities observed, with the order of stability being Hg²⁺ > Cd²⁺ > Pb²⁺ for some peptides. nih.gov |
Anion Coordination Studies with Protonated Thiadiazecane Macrocycles
When the nitrogen atoms of the this compound ring are protonated, the resulting cationic macrocycle can act as a receptor for anions. This interaction is primarily driven by hydrogen bonding between the N-H protons of the protonated amine groups and the anion. Electrostatic attraction between the positively charged macrocycle and the negatively charged anion also contributes significantly to the binding.
The field of anion coordination chemistry has established that macrocyclic polyammonium hosts can effectively bind various anions, with selectivity often being governed by the size, shape, and charge of both the host and the guest anion. du.ac.in The protonation of the macrocycle is a critical factor, as the number and arrangement of the protonated sites influence the geometry of the binding cavity and the strength of the interaction. nih.gov
Studies on related protonated macrocycles, such as phenylthiosemicarbazones, have shown that they can function as anion transporters, with selectivity for certain anions over others. chemrxiv.org For instance, a preference for halides over oxyanions has been observed, which is attributed to the covalent character of the hydrogen bonds formed. chemrxiv.org The pH of the solution plays a crucial role, as it dictates the protonation state of the macrocycle and can therefore be used to switch the anion binding "on" or "off". nih.govchemrxiv.org
Table 3: Principles of Anion Coordination by Protonated Macrocycles
| Principle | Description |
| Protonation | The nitrogen atoms of the thiadiazecane must be protonated to create a cationic cavity capable of binding anions. du.ac.in |
| Hydrogen Bonding | The primary mode of interaction is hydrogen bonding between the N-H groups of the host and the anion. du.ac.in |
| Electrostatic Attraction | The positive charge of the protonated macrocycle attracts the negatively charged anion. |
| Host-Guest Complementarity | The size and shape of the macrocycle's cavity and the anion determine the selectivity of the binding. du.ac.in |
| pH Dependence | The anion binding is highly dependent on the pH of the medium, which controls the protonation state of the macrocycle. nih.govchemrxiv.org |
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the supramolecular chemistry and host-guest interactions of the chemical compound “this compound” corresponding to the detailed outline provided.
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Supramolecular Chemistry and Host Guest Interactions of 1,4,8 Thiadiazecane4.1. Thiadiazecane As Architectures for Molecular Receptors4.2. Characterization of Noncovalent Interactions in Host Guest Complexation4.2.1. Analysis of Hydrogen Bonding Interactions4.2.2. Examination of π π Stacking Interactions4.2.3. Exploration of Hydrophobic Interactions4.3. Encapsulation Phenomena with Neutral Organic Guest Molecules4.4. Engineering of Complex Supramolecular Assemblies
No data tables or detailed research findings concerning these aspects of "1,4,8-Thiadiazecane" could be located. This suggests a significant gap in the current chemical literature regarding the supramolecular properties of this specific compound.
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Without any research findings on the host-guest interactions, or its role as a component in mechanically interlocked molecules or supramolecular polymers, generating a detailed and scientifically accurate article as per the requested outline is not feasible. The required data for creating tables and discussing research findings on this particular compound's supramolecular behavior is not present in the available public domain of scientific literature.
Computational and Theoretical Studies on 1,4,8 Thiadiazecane
Predictive Assessment of Reaction Viability in Synthesis
The synthesis of medium-sized rings like 1,4,8-thiadiazecane is often challenging due to unfavorable enthalpic and entropic factors. Computational chemistry serves as a powerful predictive tool to assess the viability of synthetic routes before significant resources are committed in the laboratory. By modeling reaction pathways and transition states, chemists can anticipate potential barriers and optimize conditions.
Recent research into the synthesis of functionalized medium-sized rings has successfully employed these predictive capabilities. whiterose.ac.uk In the development of a conjugate addition-ring expansion cascade reaction to access derivatives of the this compound core, computational tools were used to study the proposed ring expansions. whiterose.ac.uk Specifically, Density Functional Theory (DFT) calculations can be performed to model the key ring-expansion step, providing quantitative data on the reaction's thermodynamics and kinetics. This predictive assessment helps to confirm whether a designed synthetic sequence is likely to be successful. whiterose.ac.uk
For instance, the synthesis of 4-(4-Fluorobenzyl)-1,4,8-thiadiazecane-3,7-dione was achieved through a reaction sequence where computational analysis could be used to evaluate the energetics of the critical ring expansion step. whiterose.ac.uk This synergy between in silico prediction and practical synthesis accelerates the discovery and development of novel heterocyclic compounds.
Table 1: Computational Approach for Predictive Assessment of Synthesis
| Computational Method | Application in Synthesis | Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Modeling transition states and reaction intermediates of key cyclization or ring-expansion steps. | Calculation of activation energies (ΔG‡) and reaction energies (ΔG_rxn). |
| --- | --- | --- |
| --- | --- | Prediction of reaction feasibility and potential yields. |
In Silico Studies of Noncovalent Interactions within Thiadiazecane Systems
The three-dimensional arrangement of molecules in the solid state is governed by a complex network of noncovalent interactions. For thiadiazecane systems, which contain hydrogen bond donors (N-H), acceptors (C=O, N), and a soft sulfur atom, understanding these interactions is key to predicting crystal packing and material properties. In silico methods are essential for visualizing and quantifying these weak forces.
Further analysis using Non-Covalent Interaction (NCI) plots can reveal the nature of these interactions, distinguishing between attractive (like hydrogen bonds) and repulsive (steric clash) forces. nih.gov For thiadiazecane derivatives, these analyses would be critical for understanding how substituents influence solid-state structures and for designing crystalline materials with desired properties. nih.govjmcs.org.mx
Theoretical Investigations of Structure-Activity Relationships for Ligand Binding Efficacy
The this compound scaffold represents a unique three-dimensional framework that could be explored for its potential to bind to biological targets such as enzymes or receptors. Theoretical investigations of structure-activity relationships (SAR) are fundamental to this process, guiding the design of derivatives with enhanced binding affinity and selectivity. biomolther.org
A typical theoretical SAR study involves several computational steps. nih.govmdpi.com First, a library of virtual thiadiazecane derivatives with diverse substituents is created. These molecules are then docked into the active site of a target protein whose structure is known or can be modeled. nih.gov Molecular docking programs calculate the most likely binding pose and estimate the binding affinity (scoring function), allowing for an initial ranking of the designed compounds. mdpi.com
These studies help to identify the key molecular features—the pharmacophore—responsible for effective binding. For a thiadiazecane derivative, this might include the spatial arrangement of hydrogen bond donors/acceptors and hydrophobic groups. biomolther.org By analyzing the predicted binding modes, researchers can understand how specific substitutions on the thiadiazecane ring interact with amino acid residues in the target's binding pocket, providing a rational basis for designing more potent and selective ligands. biomolther.orgbiomolther.org Although specific SAR studies for this compound are in their infancy, the established computational framework is poised for application. researchgate.net
Table 2: Key Steps in a Theoretical SAR Investigation
| Step | Computational Tool/Method | Objective |
|---|---|---|
| 1. Target Selection & Preparation | Protein Data Bank (PDB), Homology Modeling | Obtain a 3D structure of the biological target (e.g., receptor, enzyme). |
| 2. Ligand Library Design | Chemical drawing software | Create a virtual library of this compound derivatives with varied substituents. |
| 3. Molecular Docking | AutoDock, GOLD, Schrödinger Suite | Predict the binding pose and affinity of each derivative within the target's active site. |
| 4. Scoring and Ranking | Docking score functions (e.g., -kcal/mol) | Rank the derivatives based on their predicted binding efficacy. |
Conformational Analysis of the this compound Ring System
Medium-sized rings (8-14 atoms) are notoriously complex in their conformational behavior due to a delicate balance of angle strain, torsional strain, and transannular interactions (unfavorable contacts across the ring). princeton.edujyu.fi The ten-membered this compound ring is expected to be highly flexible and exist as a mixture of multiple low-energy conformations in equilibrium. rsc.org
Theoretical calculations are the primary means of exploring the potential energy surface of such a flexible ring. princeton.edu Computational methods like Molecular Mechanics (e.g., MM2, MMFF) and higher-level DFT are used to identify stable conformers and calculate their relative energies and the barriers to their interconversion. princeton.edunih.gov For cyclooctane, a simpler eight-membered ring, the boat-chair conformer is known to be the most stable. princeton.edu Ten-membered rings like cyclodecane (B1584694) have several low-energy conformers, with the boat-chair-boat (BCB) often being the most stable.
Table 3: Common Low-Energy Conformations in Medium-Sized Rings
| Conformation | Description | Potential in this compound |
|---|---|---|
| Boat-Chair (BC) | A common low-energy conformer for 8-membered rings. princeton.edu | Plausible, but likely one of many accessible conformers. |
| Boat-Chair-Boat (BCB) | Often the global minimum for cyclodecane. | A likely candidate for a low-energy conformer of the this compound ring. |
| Crown | A highly symmetric conformation found in some heterocycles. | Possible, but may be higher in energy due to eclipsing interactions. |
Structural Modifications and Derivative Synthesis of 1,4,8 Thiadiazecane
Strategies for Functionalization and Enhanced Ligand Properties
The functionalization of the 1,4,8-thiadiazecane ring system is a key strategy for modulating its physicochemical properties and biological activity. These modifications are aimed at introducing specific pharmacophoric features to improve interactions with biological targets.
One notable approach involves the synthesis of di(het)areno-fused 1,4,7-(oxa)thiadiazecanes, which serve as probes for aminergic receptors. researchgate.net These compounds have shown potential as selective modulators of these receptors. researchgate.net The introduction of aromatic or heteroaromatic rings can enhance binding affinity and selectivity for specific receptor subtypes.
Another strategy focuses on creating derivatives with potential applications as biothiol sensors. For instance, a probe with a carbazole (B46965) moiety as a fluorophore and an aldehyde group as a recognition site has been investigated for its ability to form adducts with biothiols like cysteine, homocysteine, and glutathione (B108866). dergipark.org.tr The reaction with these thiols leads to the formation of a 1,3-thiazolidine or 1,3-thiazinane (B8806883) ring, demonstrating the reactivity of the thiadiazecane scaffold for sensor applications. dergipark.org.tr
Furthermore, the development of thyronamine (B1227456) analogues as potent agonists for the mouse trace amine-associated receptor 1 (mTAAR1) highlights the therapeutic potential of modified thiadiazecane structures. researchgate.net Structural modifications, such as replacing the oxygen bridge with a methylene (B1212753) spacer and altering substituents on the aromatic rings, have been explored to improve pharmacokinetic properties and receptor activation. researchgate.net
| Functionalization Strategy | Target Application | Key Structural Features | Example |
| Di(het)areno-fusion | Aminergic receptor modulation | Fused aromatic or heteroaromatic rings | Di(het)areno-fused 1,4,7-(oxa)thiadiazecanes researchgate.net |
| Fluorophore and Recognition Site | Biothiol sensing | Carbazole fluorophore, aldehyde recognition site | 2-(N-hexyl-carbazole-3'-yl)-4-formylpyridine derivative dergipark.org.tr |
| Thyronamine Analogue Design | mTAAR1 agonism | Methylene spacer, modified aryl substituents | Thyronamine analogues with altered linkers and substituents researchgate.net |
Synthesis of N-Substituted Thiadiazecane Derivatives
The introduction of substituents on the nitrogen atoms of the this compound ring is a common method to create a diverse range of derivatives with varied biological activities. These N-substitutions can influence the molecule's conformation, lipophilicity, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions.
For example, the synthesis of 2-(3-alkyl-4-oxo-2-thioxo-1,3-thiazinan-5-yl) acetic acid derivatives involves the alkylation of the nitrogen atom within the thiazinane ring, a related heterocyclic structure. researchgate.net This highlights a general strategy that can be applied to the thiadiazecane system.
In a different context, the synthesis of 4,8-dibromobenzo[1,2-d:4,5-d']bis( researchgate.netCurrent time information in Bangalore, IN.nih.govthiadiazole) and its subsequent reactions demonstrate the potential for N-substitution through nucleophilic aromatic substitution. mdpi.com Treatment of the dibromo derivative with morpholine (B109124) can lead to mono- or bis-substituted products depending on the reaction conditions, showcasing a method for introducing nitrogen-containing substituents. mdpi.com
The synthesis of 1,3,4-thiadiazole (B1197879) derivatives from phenylthiosemicarbazide and methoxy (B1213986) cinnamic acid derivatives also provides insights into creating N-substituted systems, where the phenyl group is attached to a nitrogen atom of the thiadiazole ring. nih.gov While not a direct synthesis of N-substituted this compound, the principles of N-arylation are relevant.
| N-Substituent Type | Synthetic Approach | Starting Materials | Significance |
| Alkyl | Alkylation | 2-thioxo-1,3-thiazinane derivative | Diversification of structure for biological screening researchgate.net |
| Morpholinyl | Nucleophilic Aromatic Substitution | 4,8-dibromobenzo[1,2-d:4,5-d']bis( researchgate.netCurrent time information in Bangalore, IN.nih.govthiadiazole), morpholine | Introduction of heterocyclic substituents mdpi.com |
| Phenyl | Condensation | Phenylthiosemicarbazide, methoxy cinnamic acid | Creation of N-aryl derivatives nih.gov |
Design and Synthesis of Di(het)areno-Fused Thiadiazecane Systems
Fusing aromatic or heteroaromatic rings to the this compound core is a sophisticated strategy to create rigid, well-defined molecular architectures with unique electronic and steric properties. These fused systems are of particular interest in the design of ligands for G-protein coupled receptors (GPCRs) and other biological targets where a specific three-dimensional orientation is required for high-affinity binding.
A key methodology for constructing these systems is the 'hydrated imidazoline (B1206853) ring expansion' (HIRE). researchgate.net This approach has been successfully used to synthesize di(het)areno-fused 1,4,7-(oxa)thiadiazecanes. The process involves the reduction of ten-membered lactams, which are themselves obtained through the HIRE methodology. researchgate.net This ring expansion strategy has proven effective for creating medium-sized rings like the Current time information in Bangalore, IN.nih.govnih.govthiazecine system from more readily available Current time information in Bangalore, IN.nih.govthiazepine precursors. researchgate.net
Another approach involves the synthesis of 1,4-benzothiazine derivatives, which are structurally related to fused thiadiazecane systems. nih.gov These syntheses often involve the reaction of 2-aminothiophenol (B119425) with various electrophiles, leading to the formation of the fused ring system. nih.gov While not directly producing a ten-membered ring, these methods provide valuable insights into the construction of sulfur- and nitrogen-containing fused heterocycles.
The synthesis of 4,8-dibromobenzo[1,2-d:4,5-d']bis( researchgate.netCurrent time information in Bangalore, IN.nih.govthiadiazole) and its subsequent cross-coupling reactions also offer a pathway to di(het)areno-fused systems. mdpi.com Suzuki-Miyaura and Stille couplings can be employed to introduce aryl or heteroaryl groups, effectively creating fused architectures. mdpi.com
| Synthetic Method | Key Precursors | Resulting Fused System | Potential Application |
| Hydrated Imidazoline Ring Expansion (HIRE) | Tetracyclic Current time information in Bangalore, IN.nih.govthiazepines | Di(het)areno-fused 1,4,7-(oxa)thiadiazecanes researchgate.net | Aminergic receptor modulators researchgate.net |
| Reaction of 2-aminothiophenol | 2-aminothiophenol, various electrophiles | 1,4-Benzothiazine derivatives nih.gov | Bioactive scaffolds nih.gov |
| Cross-coupling reactions | 4,8-dibromobenzo[1,2-d:4,5-d']bis( researchgate.netCurrent time information in Bangalore, IN.nih.govthiadiazole), (het)arylboronic acids/esters | Di(het)arylated benzo[1,2-d:4,5-d']bis( researchgate.netCurrent time information in Bangalore, IN.nih.govthiadiazole)s mdpi.com | Materials for DSSCs and OLEDs mdpi.com |
Synthesis of Oxo-Thiadiazecane Derivatives
The introduction of a carbonyl group (oxo functionality) into the this compound ring system creates lactam derivatives. These oxo-thiadiazecanes are important synthetic intermediates and can also possess biological activity in their own right. The carbonyl group can act as a hydrogen bond acceptor and its presence can influence the conformation of the ten-membered ring.
The synthesis of 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives provides a relevant example of creating an oxo-functionalized heterocyclic system. nih.gov This multi-step synthesis involves the generation of S-alkylated derivatives, intramolecular cyclization, hydrolysis, and amidation. nih.gov
Another related synthesis is that of 2-(3-alkyl-4-oxo-2-thioxo-1,3-thiazinan-5-yl) acetic acid derivatives. researchgate.net This demonstrates the formation of an oxo-substituted thiazinane ring, a six-membered heterocycle containing sulfur and nitrogen.
The synthesis of 1,4-thiazepanones, seven-membered rings with sulfur and nitrogen, can be achieved through a one-pot reaction of α,β-unsaturated esters and 1,2-amino thiols. nih.gov This method is efficient and allows for a broad scope of substituents. nih.gov Such strategies could potentially be adapted for the synthesis of ten-membered oxo-thiadiazecanes.
Furthermore, the synthesis of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives showcases the formation of an oxo-pyrazolidine ring, highlighting the diversity of oxo-heterocycles that can be synthesized. mdpi.com
| Oxo-Heterocycle | Synthetic Strategy | Key Reagents | Significance |
| 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine | Multi-step synthesis including cyclization | 6-substituted arylmethyl-3-mercapto-1,2,4-triazin-5-ones, ethyl 2-chloroacetoacetate nih.gov | Biologically active heterocyclic systems nih.gov |
| 4-Oxo-1,3-thiazinane | Alkylation and cyclization | Thiazinane precursors researchgate.net | Intermediates for further functionalization researchgate.net |
| 1,4-Thiazepanone | One-pot cyclization | α,β-unsaturated esters, 1,2-amino thiols nih.gov | 3D fragments for screening libraries nih.gov |
| 5-Oxopyrazolidine | Cyclization with hydrazine (B178648) | Ethyl 3-aryl-2-cyanoacrylates, hydrazine hydrate (B1144303) mdpi.com | Anticancer activity mdpi.com |
Preparation of Thiadiazecane 1,1-Dioxide Derivatives
Oxidation of the sulfur atom in the this compound ring to a sulfone (1,1-dioxide) significantly alters the electronic and steric properties of the molecule. The sulfone group is a strong hydrogen bond acceptor and is isosteric to a carbonyl group in some contexts. This modification can lead to derivatives with improved solubility and metabolic stability.
The synthesis of 8-methyl-1,2,8-thiadiazecane 1,1-dioxide has been reported, demonstrating the feasibility of creating such oxidized ten-membered rings. rsc.org
The preparation of tetrahydro-1:4-thiazine 1:1-dioxides, six-membered analogues, has been described, providing a foundational method for the oxidation of sulfur-containing heterocycles. rsc.org
Furthermore, the synthesis of 1,2,3-benzothiadiazine 1,1-dioxide derivatives offers a comprehensive overview of the synthesis and chemistry of these types of compounds. mdpi.com These syntheses often start from precursors like 2-cyanobenzenesulfonylchloride or sodium 2-formylbenzenesulfonate. mdpi.com
The synthesis of sultam derivatives, such as 4-(trihydro-2H-1,2-thiazole-1,1-dioxide-2-yl)benzophenone, also illustrates the formation of a sulfonamide within a heterocyclic ring. mdpi.com This is achieved by fusing 4-aminobenzophenone (B72274) with oxathiolan-2,2-dioxide. mdpi.com These methods for creating sulfonamide and sulfone functionalities are directly applicable to the synthesis of this compound 1,1-dioxide derivatives.
| Thiadiazine/Thiadiazecane Dioxide | Synthetic Approach | Starting Materials | Reference |
| 8-methyl-1,2,8-thiadiazecane 1,1-dioxide | Not detailed in abstract | Not detailed in abstract | rsc.org |
| Tetrahydro-1:4-thiazine 1:1-dioxides | Oxidation of tetrahydro-1:4-thiazine | Tetrahydro-1:4-thiazine | rsc.org |
| 1,2,3-Benzothiadiazine 1,1-dioxides | Cyclization | 2-Cyanobenzenesulfonylchloride, hydrazine | mdpi.com |
| 4-(Trihydro-2H-1,2-thiazole-1,1-dioxide-2-yl)benzophenone | Fusion | 4-Aminobenzophenone, oxathiolan-2,2-dioxide | mdpi.com |
Applications of 1,4,8 Thiadiazecane Scaffolds in Chemical Research
Development of Receptors for Selective Metal Ion Binding and Separation
The specific arrangement of sulfur and nitrogen atoms within the 1,4,8-thiadiazecane ring makes it an intriguing candidate for the design of macrocyclic ligands for selective metal ion binding. The presence of both soft (sulfur) and hard/borderline (nitrogen) donor atoms allows for tailored coordination to a variety of metal ions. Synthetic macrocycles are a major focus in coordination chemistry for their ability to selectively bind specific ions, a property determined by the cavity size and the nature of the donor atoms. nih.gov The covalent character of the metal-ligand bond increases when oxygen donors are substituted with sulfur or nitrogen, a key feature of thiadiazecane-based structures. nih.gov
Research into macrocyclic compounds demonstrates that it is possible to synthesize receptors with cavities that accommodate only ions of a specific size. nih.gov While direct studies on this compound for this purpose are not extensively documented, the principles of ligand design suggest its potential. For example, the affinity of the CXCR4 receptor antagonist AMD3100, which contains two larger 1,4,8,11-tetraazacyclotetradecane (B1669387) (cyclam) rings, is dramatically increased by incorporating metal ions like Zn(II), Ni(II), or Cu(II). nih.gov This enhancement is due to the interaction of the metal-cyclam complex with specific amino acid residues in the receptor. nih.gov This principle highlights how metal complexation within a polyazamacrocycle can be a powerful tool in molecular recognition, a concept applicable to the this compound scaffold for creating receptors that can selectively capture and separate metal ions from complex mixtures, a significant challenge in technology and environmental remediation. fzu.edu.cnescholarship.org
Chemical Sensor and Probe Design (excluding direct biological imaging applications)
The this compound structure is particularly valuable in the design of chemical sensors, especially for biologically relevant thiols. Its formation is often the result of a specific chemical reaction that can be coupled to a signal transduction mechanism, such as a change in fluorescence.
Development of Fluorescent Sensor Architectures
Fluorescent sensors are powerful analytical tools that often consist of a fluorophore (the signaling unit) and a recognition site (the sensing unit). mdpi.com The this compound ring can be formed in situ as part of the recognition event, leading to a change in the electronic properties of the fluorophore and thus a detectable change in fluorescence.
A common sensor architecture involves a fluorophore, such as a carbazole (B46965) or 1,8-naphthalimide (B145957) derivative, functionalized with an aldehyde group. dergipark.org.trresearchgate.net This aldehyde acts as a reactive site. In the presence of the specific biothiol glutathione (B108866) (GSH), a cyclization reaction occurs, forming a 7-oxo-1,3,8-thiadiazecane ring. dergipark.org.tr This structural change alters the internal charge transfer (ICT) or photoinduced electron transfer (PET) properties of the molecule, resulting in a "turn-on" or ratiometric fluorescent response. dergipark.org.trnih.gov This strategy has been successfully used to monitor biothiols with high sensitivity. nankai.edu.cnmdpi.com
Elucidation of Biothiol Sensing Mechanisms via Adduct Formation
The selectivity of many biothiol sensors is based on the unique adducts formed with different thiols. The reaction of an aldehyde-containing probe with common biothiols like cysteine (Cys), homocysteine (Hcy), and glutathione (GSH) results in the formation of cyclic N,S-acetals of different ring sizes. dergipark.org.tr This difference is the key to selective sensing.
Specifically, the reaction proceeds via nucleophilic addition to form a distinctive cyclic structure for each biothiol. This mechanism allows for discrimination between these structurally similar analytes. dergipark.org.tr
| Biothiol | Reactive Groups | Resulting Heterocyclic Ring | Ring Size |
| L-cysteine (Cys) | Thiol (-SH) and alpha-amine (-NH₂) | 1,3-Thiazolidine | 5-membered |
| DL-homocysteine (Hcy) | Thiol (-SH) and alpha-amine (-NH₂) | 1,3-Thiazinane (B8806883) | 6-membered |
| L-Glutathione (GSH) | Thiol (-SH) of Cys residue and amine (-NH₂) of Gly residue | 7-oxo-1,3,8-thiadiazecane | 10-membered |
| Table based on findings from Altinolcek & Battal, 2021. dergipark.org.tr |
The formation of the ten-membered 7-oxo-1,3,8-thiadiazecane ring is unique to the reaction with glutathione and forms the basis for GSH-specific probes. dergipark.org.tr The adduct formation can be monitored and confirmed using analytical techniques such as ¹H NMR and mass spectrometry, which show the disappearance of the aldehyde peak and the appearance of new peaks corresponding to the newly formed ring structure. dergipark.org.tr
Integration in Advanced Materials Science
The application of the this compound scaffold in the field of advanced materials science is a developing area. Materials science and engineering focuses on presenting fundamentals in a logical order, from simple concepts to more complex systems. idu.ac.id While research has heavily explored other heterocyclic scaffolds like 1,3,4-thiadiazole (B1197879) for materials applications, the integration of the this compound ring into polymers, metal-organic frameworks (MOFs), or other functional materials is not yet widely reported in the literature. The unique coordination properties and structural features of the thiadiazecane ring suggest potential for future exploration in creating novel materials with tailored properties.
Potential in Optical Electronics Applications
Optical electronics involves devices and systems that source, control, and detect light. caltech.edu The field has seen significant developments with the advent of technologies like semiconductor lasers and optical fiber amplifiers. caltech.edu Fluorescent molecules are at the core of many optoelectronic components. Research has shown that a ligand designed for potential use in organic light-emitting diodes (OLEDs) can also function as a fluorescent biothiol sensor through the formation of a this compound ring. dergipark.org.tr This dual functionality suggests that the electronic properties of the thiadiazecane scaffold and its derivatives could be harnessed for optoelectronic applications. However, dedicated research focusing specifically on the integration of this compound into optical electronics devices remains a future prospect.
Scaffolds for Ligand Design Targeting Specific Receptors (focus on chemical aspects of binding and molecular recognition)
In medicinal chemistry and drug design, a "scaffold" is a core molecular structure upon which a variety of functional groups can be attached to create a library of compounds. d-nb.infonih.gov The this compound ring, with its defined ten-membered structure, serves as a compelling scaffold for designing ligands that can recognize and bind to specific biological receptors.
The concept of a "privileged structure" refers to a scaffold that is capable of binding to multiple, often unrelated, biological targets. researchgate.net The utility of such scaffolds comes from their ability to present appended functional groups in a precise three-dimensional arrangement, facilitating molecular recognition. nih.govd-nb.info The this compound scaffold provides a semi-rigid framework that can pre-organize attached substituents, reducing the entropic penalty upon binding to a receptor and potentially increasing affinity and selectivity.
The chemical aspects of this recognition are governed by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic forces between the ligand and the receptor's binding site. The sulfur and nitrogen heteroatoms within the thiadiazecane ring can themselves act as hydrogen bond acceptors or participate in coordination with metalloproteins. nih.gov By modifying the scaffold with different chemical groups, ligands can be tailored to achieve high-affinity binding to specific receptor targets. nih.gov
| Feature of this compound as a Scaffold | Implication for Ligand Design |
| Defined 10-membered ring structure | Provides a constrained conformation, orienting substituents in a predictable 3D space. |
| Presence of S and N heteroatoms | Offers sites for hydrogen bonding and potential metal coordination within a receptor's active site. |
| Multiple points for functionalization | Allows for the attachment of various chemical groups to tune binding affinity and selectivity. |
| Chemical stability | Ensures the integrity of the core structure during synthesis and in biological environments. |
Rational Design of Aminergic Receptor Modulators as Chemical Tools
The rational design of selective modulators for aminergic receptors, a critical class of G protein-coupled receptors (GPCRs) that regulate numerous physiological processes, has benefited from the incorporation of the this compound scaffold. nih.gov Aminergic receptors are activated by endogenous biogenic amines and are key targets for drugs treating a wide array of disorders. nih.gov The conformational flexibility and defined stereochemistry of the this compound ring system allow for the precise spatial arrangement of pharmacophoric features, which is essential for achieving selectivity among different aminergic receptor subtypes. researchgate.net
Researchers have synthesized di(het)areno-fused 1,4,7-(oxa)thiadiazecanes, which are structurally related to 1,4,8-thiadiazecanes, and evaluated their activity at various aminergic receptors. researchgate.net Notably, certain derivatives displayed micromolar agonistic activity specifically at the trace amine-associated receptor 1 (TAAR1), while showing no significant affinity for other tested dopamine (B1211576) and serotonin (B10506) receptors. researchgate.net This discovery validates the use of this chemotype as a scaffold for creating selective aminergic receptor modulators. researchgate.net The ability to fine-tune the structure of the this compound core and its substituents is a key aspect of the rational design process, enabling the development of chemical tools to probe the function of specific aminergic receptors. biorxiv.orgfu-berlin.de
Table 1: Aminergic Receptor Activity of Di(het)areno-fused 1,4,7-(oxa)thiadiazecane Derivatives
| Compound | Target Receptor | Activity | Affinity Profile |
| Di(het)areno-fused 1,4,7-(oxa)thiadiazecane derivative 1 | TAAR1 | Agonist | Micromolar activity |
| Di(het)areno-fused 1,4,7-(oxa)thiadiazecane derivative 2 | TAAR1 | Agonist | Micromolar activity |
| Di(het)areno-fused 1,4,7-(oxa)thiadiazecane derivatives | D2, 5-HT1A, 5-HT2A, 5-HT7 | Inactive | No affinity |
Utilization in Photoaffinity Labeling Reagent Development
Photoaffinity labeling (PAL) is a powerful technique used to identify and map ligand-binding sites within biological macromolecules. enamine.netnih.gov This method involves a photoreactive ligand that, upon irradiation with light, forms a covalent bond with its target protein, allowing for subsequent identification and characterization. enamine.netnih.gov The this compound scaffold can be incorporated into the design of photoaffinity probes.
While direct examples of this compound in photoaffinity labels are not prevalent in the provided search results, the principles of designing such reagents are well-established. enamine.net The scaffold could serve as a core structure to which a photoreactive group (e.g., an aryl azide, diazirine, or benzophenone) and a targeting moiety are attached. enamine.netresearchgate.net The inherent three-dimensionality of the this compound ring could be exploited to position the photoreactive group in a specific orientation relative to the binding pocket of a target protein, enhancing the efficiency and specificity of the labeling. researchgate.net For instance, a this compound-based ligand for an aminergic receptor could be functionalized with a diazirine group to create a photoaffinity probe for that receptor. researchgate.net
Table 2: Common Photoreactive Moieties Used in Photoaffinity Labeling
| Photoreactive Moiety | Reactive Intermediate | Activation Wavelength |
| Aryl Azide | Nitrene | 254-300 nm |
| Benzophenone | Triplet Ketone | ~350 nm |
| Diazirine | Carbene | ~350-380 nm |
| Diazoketone | Carbene/Ketene | UV light |
Contribution to Biomimetic Chemical Systems
Biomimetic chemistry involves the design and synthesis of artificial systems that mimic the function of biological entities. nih.govmdpi.com These systems can provide valuable insights into complex biological processes and can have applications in areas such as catalysis, materials science, and medicine. mdpi.commdpi.com
The defined conformational preferences and the presence of heteroatoms in the this compound scaffold make it a candidate for constructing biomimetic systems. For example, it could be used to create synthetic mimics of enzyme active sites or receptor binding pockets. The sulfur and nitrogen atoms can participate in hydrogen bonding and metal coordination, similar to amino acid residues in proteins. By functionalizing the this compound ring with appropriate side chains, it may be possible to create a molecule that mimics the binding and catalytic properties of a specific enzyme.
Role in Fragment-Based Ligand Discovery (FBLD)
Fragment-based ligand discovery (FBLD) has become a powerful strategy in drug discovery. lifechemicals.comfrontiersin.org It begins with the screening of low-molecular-weight compounds (fragments) to identify those that bind to a biological target. researchgate.net These initial hits are then optimized and grown into more potent, drug-like molecules. lifechemicals.comresearchgate.net
Diversification of Three-Dimensional Fragment Screening Libraries
A significant challenge in FBLD is the exploration of diverse chemical space. nih.gov Many traditional fragment libraries are dominated by flat, two-dimensional aromatic structures. nih.govchemdiv.com There is a growing recognition that fragments with greater three-dimensional (3D) character can offer improved physicochemical properties and lead to more selective and potent ligands. chemdiv.comwhiterose.ac.uk
The this compound scaffold, with its inherent non-planar, 3D structure, is an excellent candidate for enriching fragment libraries. researchgate.netnih.gov Its inclusion helps to diversify the shapes and pharmacophoric arrangements available for screening, moving beyond the "flatland" of traditional aromatic fragments. chemdiv.comresearchgate.netnih.gov The synthesis of libraries of this compound-based fragments allows for a more comprehensive sampling of 3D chemical space, increasing the probability of finding novel starting points for drug discovery programs. evotec.com
Table 3: Comparison of 2D and 3D Fragments in FBLD
| Feature | 2D Fragments | 3D Fragments (e.g., based on this compound) |
| Shape | Predominantly flat, aromatic | Non-planar, complex spatial arrangement |
| sp³ Character | Low | High |
| Chemical Space Coverage | Limited, well-explored | Broader, less explored |
| Potential for Selectivity | May be lower | Can be higher due to specific 3D interactions |
| Physicochemical Properties | Often higher lipophilicity | Can have improved solubility and metabolic stability |
Future Directions and Research Opportunities
Innovation in Green and Sustainable Synthetic Methodologies for Thiadiazecanes
The synthesis of macrocyclic compounds like 1,4,8-thiadiazecane has traditionally been a challenge, often requiring high-dilution conditions to favor intramolecular cyclization over polymerization, which can lead to low yields and significant solvent waste. nih.gov Modern synthetic chemistry, however, is increasingly focused on green and sustainable practices, which could be pivotal in unlocking the potential of thiadiazecanes.
Future research should prioritize the development of eco-friendly synthetic routes to this compound and its derivatives. Methodologies such as microwave-assisted synthesis have shown promise in accelerating reaction times and improving yields for related aza-thia crown compounds. mdpi.comresearchgate.net For instance, the synthesis of some aza-thia crowns under microwave irradiation has been achieved in minutes with high yields, compared to conventional heating methods that take hours and result in lower yields. mdpi.com
Another promising avenue is the use of multicomponent reactions (MCRs) under solvent-free or eco-friendly solvent conditions. aip.orgeurekaselect.com These reactions, which combine three or more reactants in a single step, offer high atom economy and reduce waste. eurekaselect.com The development of solid-supported catalysts could further enhance the sustainability of these processes by allowing for easy separation and reuse of the catalyst. eurekaselect.com
Furthermore, diversity-oriented synthesis (DOS) strategies, which aim to produce a wide range of structurally diverse molecules, could be employed to generate libraries of thiadiazecane derivatives. beilstein-journals.orgcam.ac.uk These strategies often utilize robust and green reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and ring-closing metathesis (RCM) in environmentally benign solvents like water or ethyl acetate. beilstein-journals.org The application of such "build/couple/pair" strategies could rapidly expand the chemical space around the this compound scaffold. beilstein-journals.orgcam.ac.uk
Table 1: Potential Green Synthetic Approaches for this compound
| Method | Potential Advantages | Key Considerations |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, reduced side reactions. | Optimization of power, temperature, and reaction time. |
| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, simplified procedures. | Design of suitable starting materials and catalysts. |
| Solid-Supported Catalysis | Easy catalyst recovery and reuse, cleaner product isolation. | Catalyst stability and efficiency. |
| Diversity-Oriented Synthesis (DOS) | Generation of compound libraries for screening. | Selection of robust and orthogonal reactions. |
| Reactions in Green Solvents | Reduced environmental impact, improved safety. | Solubility of reactants and catalysts. |
Exploration of Novel Coordination Chemistry with Diverse Metal Centers
The presence of both nitrogen and sulfur donor atoms in the this compound ring suggests a rich and versatile coordination chemistry. Aza-thia macrocycles are known to form stable complexes with a variety of metal ions, and the specific arrangement of donor atoms in this compound could lead to unique coordination geometries and properties.
Future research should systematically explore the coordination of this compound with a wide range of metal centers, including transition metals, lanthanides, and main group elements. The "hard" and "soft" nature of the nitrogen and sulfur donors, respectively, could allow for selective binding of different metal ions. For example, thia-containing macrocycles often show a preference for soft metal ions like Ag(I), Hg(II), and Cd(II).
The coordination number and geometry of the resulting metal complexes will be of fundamental interest. Depending on the size of the metal ion and the conformational flexibility of the macrocycle, various structures such as square planar, tetrahedral, or octahedral complexes could be formed. The synthesis of di- or polynuclear complexes, where the thiadiazecane ligand bridges multiple metal centers, should also be investigated.
The characterization of these metal complexes using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry will be crucial for understanding their structural and electronic properties. The potential applications of these complexes in areas like catalysis, magnetic materials, and medicinal chemistry could then be explored. For instance, some metal complexes of 1,3,4-thiadiazole (B1197879) derivatives have been investigated as inhibitors of enzymes like carbonic anhydrase.
Design and Synthesis of Advanced Supramolecular Architectures Based on Thiadiazecane Scaffolds
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to constructing complex and functional materials. The this compound scaffold, with its potential for functionalization, could serve as a versatile building block for the design of advanced supramolecular architectures.
Future research could focus on incorporating this compound units into larger, more complex structures such as catenanes, rotaxanes, and metal-organic frameworks (MOFs). The nitrogen atoms of the thiadiazecane ring can be readily functionalized with various side chains, which can then participate in hydrogen bonding, π-π stacking, or other non-covalent interactions to direct the self-assembly of these architectures.
For example, by attaching photoresponsive or redox-active groups to the thiadiazecane ring, it may be possible to create "smart" materials that respond to external stimuli. The synthesis of macrocyclic amphiphiles based on thiadiazecane could lead to the formation of vesicles or micelles with potential applications in drug delivery or catalysis.
The study of the host-guest chemistry of this compound is another important area for future investigation. The macrocyclic cavity could encapsulate small molecules or ions, and the binding properties could be tuned by modifying the structure of the thiadiazecane ring. This could lead to the development of new sensors or separation agents.
Enhanced Integration of Computational and Experimental Approaches in Thiadiazecane Research
The synergy between computational modeling and experimental work is a powerful tool in modern chemical research. For a relatively unexplored molecule like this compound, computational methods can provide valuable insights into its structure, properties, and reactivity, thereby guiding experimental efforts.
Future research should leverage computational techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations to study the conformational landscape of this compound. reddit.com Understanding the preferred conformations of the macrocycle is crucial for predicting its coordination behavior and its ability to act as a host in supramolecular systems.
Computational methods can also be used to predict the spectroscopic properties (e.g., NMR, IR) of this compound and its derivatives, which can aid in their experimental characterization. Furthermore, the binding energies of metal complexes and host-guest systems can be calculated to predict their stability and selectivity.
The integration of computational and experimental approaches can create a feedback loop where theoretical predictions guide experimental design, and experimental results are used to refine and validate the computational models. This integrated approach can accelerate the discovery of new properties and applications for this compound.
Development of Highly Selective Molecular Recognition Systems for Chemical Separations and Sensing
The ability of macrocyclic compounds to selectively bind specific ions or molecules is the basis for their use in molecular recognition systems. The unique combination of nitrogen and sulfur donor atoms in the this compound ring makes it a promising candidate for the development of highly selective receptors.
Future research should focus on designing and synthesizing this compound derivatives that can selectively recognize and bind to target species. This can be achieved by incorporating specific functional groups onto the macrocyclic scaffold that can interact with the target through complementary non-covalent interactions.
For example, by attaching chromophores or fluorophores to the thiadiazecane ring, it may be possible to create chemosensors that signal the presence of a target analyte through a change in color or fluorescence. These sensors could have applications in environmental monitoring, medical diagnostics, or industrial process control.
Furthermore, by immobilizing thiadiazecane-based receptors onto solid supports, it may be possible to develop new materials for chemical separations. These materials could be used for the selective extraction of valuable or toxic metal ions from aqueous solutions, or for the chromatographic separation of complex mixtures. The development of such molecular recognition systems based on the this compound scaffold represents a significant opportunity for future research with practical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
